molecular formula C9H15ClFNO B1490118 2-Chloro-1-(4-fluoropiperidin-1-yl)butan-1-one CAS No. 2090418-18-9

2-Chloro-1-(4-fluoropiperidin-1-yl)butan-1-one

Cat. No. B1490118
CAS RN: 2090418-18-9
M. Wt: 207.67 g/mol
InChI Key: UELUVSBOGPPRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4-fluoropiperidin-1-yl)butan-1-one, also known as 4-Fluoropiperidine-2-chlorobutan-1-one, is a cyclic organic compound with a unique chemical structure. It is a nitrogen-containing heterocycle composed of four carbon atoms, one nitrogen atom, and one chlorine atom. 4-Fluoropiperidine-2-chlorobutan-1-one is a colorless solid and is soluble in organic solvents such as ether and chloroform. It has a molecular weight of 206.6 g/mol and a melting point of 43-45 °C.

Scientific Research Applications

Detoxication Pathways

Chloroprene, a related compound, undergoes metabolism leading to the formation of various chlorinated aldehydes and ketones. A study investigated its detoxication through glutathione (GSH) and epoxide hydrolase (EH) pathways in liver microsomes, identifying several GSH conjugates. This research could inform on detoxification mechanisms relevant to related compounds (Munter et al., 2003).

Anticancer Activity

Analogs of SYA013, including 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one, have shown selectivity for sigma-2 receptors and inhibited several cancer cell lines, indicating potential applications in cancer therapy (Asong et al., 2019).

Molecular Geometry and Chemical Reactivity

Another study on related compounds, 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and its fluorophenyl analog, used quantum chemical studies to analyze molecular geometry and reactivity. This research provides insights into how molecular structure affects chemical properties and reactivity (Satheeshkumar et al., 2017).

Chiral Recognition and Molecular Interactions

The effect of fluorine substitution on chiral recognition in molecular complexes was studied, highlighting the interplay of CH···π, OH···π, and CH···F interactions. Such studies are crucial for understanding the molecular basis of chiral drug action and development (Ciavardini et al., 2013).

properties

IUPAC Name

2-chloro-1-(4-fluoropiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClFNO/c1-2-8(10)9(13)12-5-3-7(11)4-6-12/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELUVSBOGPPRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-fluoropiperidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-fluoropiperidin-1-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(4-fluoropiperidin-1-yl)butan-1-one
Reactant of Route 4
2-Chloro-1-(4-fluoropiperidin-1-yl)butan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(4-fluoropiperidin-1-yl)butan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(4-fluoropiperidin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.